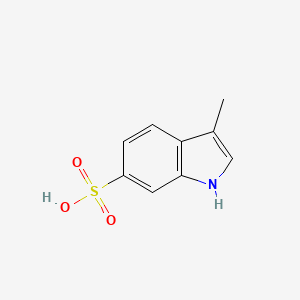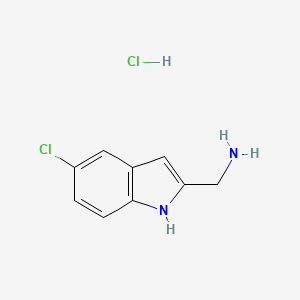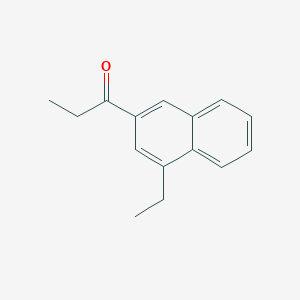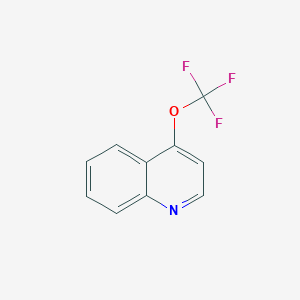
9-(1-Methoxyethyl)-7-methyl-3,7,8,9-tetrahydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structural features, including a methoxyethyl group and a methyl group attached to the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative using 1-methoxyethyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient synthesis. Post-reaction, the compound is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It serves as a model compound to understand the behavior of purine derivatives in biological systems.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit antiviral, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its reactivity and structural features make it valuable for producing high-value products.
Mécanisme D'action
The mechanism of action of 9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The methoxyethyl group can enhance the compound’s binding affinity to specific targets, modulating their activity. The purine ring structure allows for interactions with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant compound with a similar purine structure.
Theobromine: A compound found in cocoa with structural similarities to caffeine.
Uniqueness
9-(1-Methoxyethyl)-7-methyl-8,9-dihydro-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
143380-51-2 |
|---|---|
Formule moléculaire |
C9H14N4O2 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
9-(1-methoxyethyl)-7-methyl-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C9H14N4O2/c1-6(15-3)13-5-12(2)7-8(13)10-4-11-9(7)14/h4,6H,5H2,1-3H3,(H,10,11,14) |
Clé InChI |
KNKXLFZJASMEOL-UHFFFAOYSA-N |
SMILES canonique |
CC(N1CN(C2=C1N=CNC2=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)


![7-Methyl-2,4-diazaspiro[5.5]undecane-1,3,5-trione](/img/structure/B11890266.png)
![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)

![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B11890282.png)






